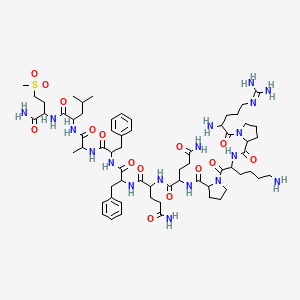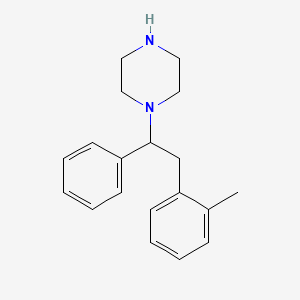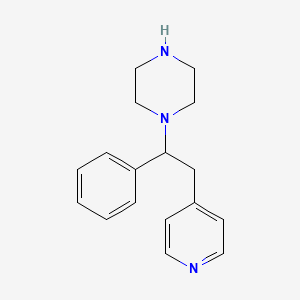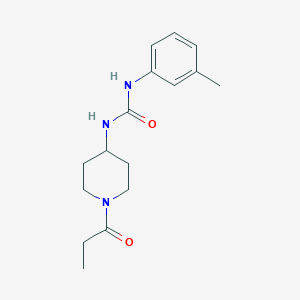
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a propionyl group and a tolylurea moiety. Its chemical properties and biological activities make it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, propionyl chloride, and m-tolyl isocyanate.
Reaction Conditions: The piperidine is first reacted with propionyl chloride under controlled conditions to form 1-propionylpiperidine. This intermediate is then treated with m-tolyl isocyanate to yield the final product, this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Techniques like recrystallization and chromatography are employed for purification.
Análisis De Reacciones Químicas
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating specific biological mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: The inhibition of sEH by this compound can result in the accumulation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and neuroprotective effects.
Comparación Con Compuestos Similares
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) share structural similarities and exhibit similar biological activities. Both compounds act as inhibitors of soluble epoxide hydrolase and have potential therapeutic applications.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable tool for exploring new chemical reactions and biological pathways.
Propiedades
Fórmula molecular |
C16H23N3O2 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)19-9-7-13(8-10-19)17-16(21)18-14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3,(H2,17,18,21) |
Clave InChI |
CWZWLJHZFNKFSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)

![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

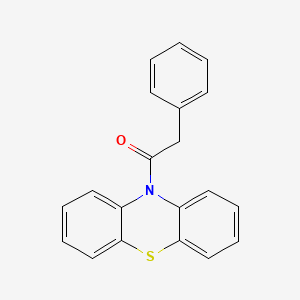

![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
